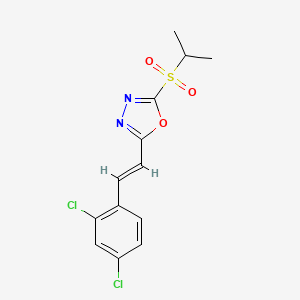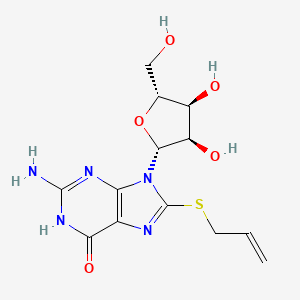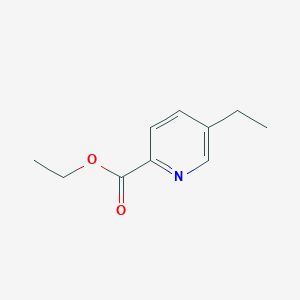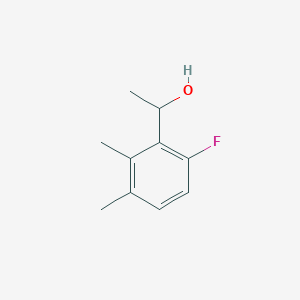
Antibacterial agent 31
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 31 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 31 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of various functional groups that enhance the compound’s antibacterial activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to maintain consistency and efficiency. Quality control measures are also implemented to ensure that the final product meets the required standards for pharmaceutical use.
化学反应分析
Types of Reactions: Antibacterial agent 31 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent forms.
科学研究应用
Antibacterial agent 31 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies exploring new synthetic routes and reaction mechanisms.
Biology: Researchers use it to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: It is being investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant bacteria.
Industry: this compound is used in the development of new antibacterial coatings and materials for medical devices and surfaces.
作用机制
The mechanism of action of antibacterial agent 31 involves targeting bacterial cell wall synthesis. It binds to specific enzymes involved in the formation of the cell wall, inhibiting their activity and leading to cell lysis. This compound also interferes with bacterial DNA replication and protein synthesis, further enhancing its antibacterial effects. The molecular targets include enzymes like transpeptidases and topoisomerases, which are crucial for bacterial survival and proliferation.
相似化合物的比较
Penicillin: Like antibacterial agent 31, penicillin targets bacterial cell wall synthesis but has a different chemical structure.
Ciprofloxacin: This compound also interferes with bacterial DNA replication but belongs to a different class of antibiotics.
Vancomycin: Similar to this compound, vancomycin targets cell wall synthesis but is used primarily for gram-positive bacteria.
Uniqueness: this compound stands out due to its broad-spectrum activity and effectiveness against multi-drug resistant bacteria. Its unique chemical structure allows it to bind to multiple bacterial targets, reducing the likelihood of resistance development. Additionally, its synthetic versatility enables the creation of various derivatives with enhanced properties.
属性
分子式 |
C13H12Cl2N2O3S |
|---|---|
分子量 |
347.2 g/mol |
IUPAC 名称 |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-5-propan-2-ylsulfonyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-8(2)21(18,19)13-17-16-12(20-13)6-4-9-3-5-10(14)7-11(9)15/h3-8H,1-2H3/b6-4+ |
InChI 键 |
CLHYIHRJYYAGJJ-GQCTYLIASA-N |
手性 SMILES |
CC(C)S(=O)(=O)C1=NN=C(O1)/C=C/C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC(C)S(=O)(=O)C1=NN=C(O1)C=CC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13910050.png)









![2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13910114.png)
